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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B15576088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of ACP-5862, the

major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. The data

presented herein is intended to offer an objective overview of its performance against other

kinases, supported by experimental data, to aid in drug development and research

applications.

ACP-5862 is a potent and selective covalent inhibitor of BTK, exhibiting a kinase selectivity

profile that is remarkably similar to its parent compound, acalabrutinib. Both molecules are

designed for high-fidelity targeting of BTK, a critical component of the B-cell receptor (BCR)

signaling pathway, thereby minimizing off-target activities that could lead to adverse effects.

Kinase Selectivity Profile of ACP-5862
Cross-reactivity studies are crucial for understanding the specificity of a kinase inhibitor and

predicting its potential off-target effects. The selectivity of ACP-5862 has been rigorously

evaluated against a broad panel of kinases.

Biochemical Kinase Inhibition Data
In a comprehensive study, the inhibitory activity of ACP-5862 was assessed against a panel of

closely related kinases, including members of the TEC and EGFR families, which share

structural similarities with BTK. The results demonstrate a high degree of selectivity for BTK.
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For the vast majority of off-target kinases screened, ACP-5862 displayed inhibitory

concentrations (IC50) greater than 100 nM, indicating minimal interaction at therapeutic

concentrations.

Below is a summary of the IC50 values for ACP-5862 and its parent compound, acalabrutinib,

against BTK and other select kinases.

Kinase ACP-5862 IC50 (nM) Acalabrutinib IC50 (nM)

BTK 5.0 3.0

ITK >100 >100

TEC >100 >100

TXK >100 >100

BMX >100 >100

EGFR >100 >100

ERBB2 >100 >100

ERBB4 >100 >100

BLK >100 >100

JAK3 >100 >100

Data sourced from in vitro biochemical assays.

The data clearly indicates that ACP-5862 maintains a highly selective profile, comparable to

that of acalabrutinib, with a potent inhibitory effect on its primary target, BTK, and significantly

weaker interactions with other kinases.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity

studies of ACP-5862.

KINOMEscan™ Kinase Inhibition Assay
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The kinase selectivity of ACP-5862 was profiled using the KINOMEscan™ platform

(DiscoverX), a competitive binding assay.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The

amount of kinase bound to the immobilized ligand is quantified using quantitative PCR

(qPCR) of the DNA tag.

Procedure:

Kinases are fused to a proprietary DNA tag.

The test compound (ACP-5862) is incubated with the DNA-tagged kinase and a ligand-

immobilized solid support.

The mixture is allowed to reach equilibrium.

The solid support is washed to remove unbound components.

The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

The results are reported as percent of control (DMSO), where a lower value indicates

stronger inhibition.

LanthaScreen™ Eu Kinase Binding Assay
The IC50 values for ACP-5862 against specific kinases were determined using the

LanthaScreen™ Eu Kinase Binding Assay.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based

assay that measures the binding of a fluorescently labeled kinase inhibitor (tracer) to a

europium-labeled anti-tag antibody-bound kinase. A test compound that binds to the kinase

will displace the tracer, leading to a decrease in the FRET signal.

Procedure:

A solution of the kinase, europium-labeled anti-tag antibody, and the test compound (ACP-
5862) at various concentrations is prepared in a microplate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15576088?utm_src=pdf-body
https://www.benchchem.com/product/b15576088?utm_src=pdf-body
https://www.benchchem.com/product/b15576088?utm_src=pdf-body
https://www.benchchem.com/product/b15576088?utm_src=pdf-body
https://www.benchchem.com/product/b15576088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An Alexa Fluor™ 647-labeled kinase inhibitor tracer is added to initiate the binding

competition.

The plate is incubated at room temperature to allow the binding to reach equilibrium.

The TR-FRET signal is measured on a compatible plate reader (excitation at 340 nm,

emission at 615 nm and 665 nm).

The ratio of the emission signals (665/615) is calculated, and the IC50 values are

determined by fitting the data to a four-parameter logistic model.

Visualizing the BTK Signaling Pathway and
Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the

following diagrams have been generated.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway illustrating the central role of BTK

and its inhibition by ACP-5862.
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Caption: Generalized experimental workflow for determining the kinase selectivity profile of

ACP-5862.

To cite this document: BenchChem. [ACP-5862: A Comparative Analysis of Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576088#cross-reactivity-studies-of-acp-5862-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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